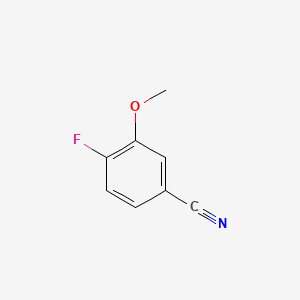

4-Fluoro-3-methoxybenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWHAPVFVBXMBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372017 | |

| Record name | 4-Fluoro-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243128-37-2 | |

| Record name | 4-Fluoro-3-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243128-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-Fluoro-3-methoxybenzonitrile: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-3-methoxybenzonitrile, a key building block in modern medicinal chemistry. This document details its physicochemical properties, outlines a robust synthetic protocol, and describes standard experimental procedures for its characterization. A significant focus is placed on its application as a crucial intermediate in the development of targeted therapeutics, exemplified by its structural relevance to kinase inhibitors. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Introduction

This compound is a substituted aromatic nitrile that has garnered significant interest in the pharmaceutical and agrochemical industries. The presence of a fluorine atom and a methoxy group on the benzonitrile scaffold imparts unique electronic and steric properties, making it a versatile intermediate for the synthesis of complex, biologically active molecules. The nitrile group serves as a valuable synthetic handle, readily convertible to a variety of functional groups such as amines, amides, and carboxylic acids. This guide provides an in-depth look at the synthesis, properties, and applications of this important chemical entity.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for this compound is presented in the tables below for easy reference.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 243128-37-2[1] |

| Molecular Formula | C₈H₆FNO |

| Molecular Weight | 151.14 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 108-111 °C |

| Boiling Point | 96-98 °C at 1.5 mmHg |

| Purity | ≥98% |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data |

| FTIR (KBr) | Data available, refer to spectral databases. |

| ATR-IR | Data available, refer to spectral databases. |

| ¹H NMR | Spectral data available in literature. |

| ¹³C NMR | Spectral data available in literature. |

Table 3: Safety Information

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |

| H315: Causes skin irritation | P270: Do not eat, drink or smoke when using this product. |

| H319: Causes serious eye irritation | P280: Wear protective gloves/ eye protection/ face protection. |

| H335: May cause respiratory irritation | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Synthesis of this compound

A plausible and widely applicable method for the synthesis of this compound is the Sandmeyer reaction, starting from the readily available 4-fluoro-3-methoxyaniline.[2][3][4] This two-step, one-pot reaction involves the diazotization of the primary amine followed by cyanation using a copper(I) cyanide catalyst.

Detailed Experimental Protocol

Materials:

-

4-Fluoro-3-methoxyaniline

-

Hydrochloric acid (HCl), concentrated

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN) (Caution: Highly Toxic)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Ice

Procedure:

-

Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-fluoro-3-methoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C with stirring. A solution of sodium nitrite (1.05 equivalents) in water is then added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.3 equivalents) in water. Cool this solution to 0-5 °C in an ice bath.

-

Reaction: The cold diazonium salt solution is slowly added to the stirred copper(I) cyanide solution. A vigorous evolution of nitrogen gas is observed. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1 hour to ensure the reaction goes to completion.

-

Work-up: The reaction mixture is cooled to room temperature and extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a crystalline solid.

Experimental Protocols for Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the synthesized this compound.

Methodology:

-

Ensure the FTIR spectrometer's sample stage (e.g., ATR crystal) is clean by wiping it with a suitable solvent like isopropanol or acetone.[5][6]

-

Record a background spectrum to account for atmospheric interference.[7]

-

Place a small amount of the solid sample onto the crystal.[5]

-

Apply pressure using the instrument's press arm to ensure good contact between the sample and the crystal.

-

Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Process the spectrum to identify characteristic absorption bands for the nitrile (C≡N), C-F, C-O, and aromatic C-H functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound by analyzing the chemical environment of its protons (¹H NMR) and carbons (¹³C NMR).

Methodology:

-

Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[8][9][10]

-

Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, filter the solution to remove any particulate matter.[8][9]

-

Place the NMR tube in the spectrometer's sample holder.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the spectra, including referencing to the residual solvent peak or an internal standard (e.g., TMS).

-

Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the assigned structure.

Applications in Drug Discovery

This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceutically active compounds, including those with potential anti-inflammatory and anti-cancer properties.[11][12] The fluorinated benzonitrile moiety can be found in a number of kinase inhibitors, where it often plays a crucial role in binding to the target protein.

Relevance to Kinase Inhibitors: The Gefitinib Example

While not a direct precursor, the structural motif of a substituted fluoroaromatic ring is a key feature in many kinase inhibitors. A prominent example is Gefitinib (Iressa®) , an epidermal growth factor receptor (EGFR) kinase inhibitor used in the treatment of non-small cell lung cancer.[5][6] Gefitinib's chemical structure features a 3-chloro-4-fluorophenyl group, which is structurally analogous to the 4-fluoro-3-methoxyphenyl moiety that can be derived from this compound.[5][6]

Gefitinib functions by competitively inhibiting the ATP-binding site of the EGFR tyrosine kinase, thereby blocking the downstream signaling pathways that promote cell proliferation and survival.[8][13]

EGFR Signaling Pathway Inhibited by Gefitinib

The diagram below illustrates the EGFR signaling pathway and the point of inhibition by Gefitinib. Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates its tyrosine residues. This activates downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell proliferation and survival. Gefitinib blocks this cascade at the initial phosphorylation step.[8][9][14]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its straightforward synthesis via the Sandmeyer reaction and the presence of synthetically useful functional groups make it an attractive starting material for medicinal chemists. The structural similarity of its derivatives to key pharmacophores in targeted therapies like kinase inhibitors underscores its importance in the development of next-generation pharmaceuticals. This guide provides a foundational understanding for researchers and professionals working with this important compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Gefitinib | CAS 184475-35-2 | EGFR Kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 7. mdpi.com [mdpi.com]

- 8. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 9. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cancerquest.org [cancerquest.org]

- 12. CN1850807A - Gefitinib synthesis intermediate, and its preparing method and use - Google Patents [patents.google.com]

- 13. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical Properties of 4-Fluoro-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 4-Fluoro-3-methoxybenzonitrile, a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1] This document outlines its key physical characteristics, detailed experimental protocols for their determination, and logical workflows to guide laboratory practices.

Core Physical and Chemical Properties

This compound is a substituted aromatic nitrile. Its molecular structure, featuring a fluorine atom and a methoxy group on the benzene ring, imparts unique reactivity and solubility characteristics that make it a valuable building block in organic synthesis.[1] It is particularly noted for its role as an intermediate in the development of novel anti-inflammatory and anti-cancer agents, as well as in the formulation of effective pesticides and herbicides.[1]

Quantitative Data Summary

The known physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆FNO | [1][2] |

| Molecular Weight | 151.14 g/mol | [1][2] |

| Melting Point | 108 - 111 °C | [1][3] |

| Boiling Point | 96 - 98 °C at 1.5 mmHg | [1][3] |

| Appearance | White to light yellow/orange powder or crystal | [1][4] |

| Purity | ≥ 98% (by GC) | [1][4] |

| InChI | InChI=1S/C8H6FNO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,1H3 | [2] |

| InChIKey | FOWHAPVFVBXMBK-UHFFFAOYSA-N | [2] |

| CAS Number | 243128-37-2 | [1][2] |

Experimental Protocols and Methodologies

Accurate determination of physical properties is critical for the identification, purity assessment, and application of chemical compounds. The following sections provide detailed, generalized protocols for measuring the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden the melting range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, finely powdered this compound is introduced into a thin-walled capillary tube, which is sealed at one end.[5][6] The tube is tapped gently to pack the sample to a height of 1-2 mm.[5][6]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern melting point apparatus with a heated metal block).

-

Heating and Observation: The heating bath is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the expected melting point is approached.[7]

-

Data Recording: Two temperatures are recorded:

-

Result: The melting point is reported as the range between T₁ and T₂. For a pure compound, this range is typically narrow.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

While this compound is a solid at room temperature, its boiling point at reduced pressure is a key characteristic. The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8][9]

Methodology: Capillary Method (for small quantities)

-

Sample Preparation: A small amount of the liquid sample is placed in a fusion tube or a small test tube.[9][10] A capillary tube, sealed at one end, is inverted and placed into the liquid.[11]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block heater.[12]

-

Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.[9] The heating continues until a rapid and continuous stream of bubbles emerges from the capillary's open end.[11]

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

Caption: Workflow for Boiling Point Determination.

Solubility Determination

Solubility tests provide valuable information about the functional groups present in a molecule. The principle of "like dissolves like" is a useful guide, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[13]

Methodology: Qualitative Solubility Testing

-

Initial Test (Water): Place approximately 10-25 mg of this compound into a small test tube.[14][15] Add about 0.75 mL of deionized water in portions, shaking vigorously after each addition.[15] Observe if the compound dissolves to form a homogeneous solution.[16]

-

Acid/Base Tests (if insoluble in water): If the compound is insoluble in water, its solubility is tested sequentially in dilute aqueous solutions of:

-

Nonpolar Solvent Test (Ether): The solubility can also be tested in a nonpolar solvent like diethyl ether to assess its nonpolar characteristics.[15]

-

Strong Acid Test: For compounds insoluble in the above, solubility in cold, concentrated sulfuric acid can indicate the presence of functional groups that can be protonated, such as those containing oxygen or nitrogen.[14][18]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H6FNO | CID 2737365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synquestlabs.com [synquestlabs.com]

- 4. This compound | 243128-37-2 [sigmaaldrich.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. byjus.com [byjus.com]

- 13. chem.ws [chem.ws]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. youtube.com [youtube.com]

- 17. scribd.com [scribd.com]

- 18. sc.uobaghdad.edu.iq [sc.uobaghdad.edu.iq]

An In-depth Technical Guide to 4-Fluoro-3-methoxybenzonitrile: A Key Building Block in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-3-methoxybenzonitrile, a key chemical intermediate with significant applications in the pharmaceutical industry. This document details its chemical structure, physicochemical properties, synthesis, and its critical role as a building block in the development of targeted therapies, with a specific focus on its application in the synthesis of the dual PI3K/mTOR inhibitor, Gedatolisib.

Chemical Structure and Identification

This compound is an aromatic nitrile compound characterized by a benzene ring substituted with a fluorine atom, a methoxy group, and a nitrile group.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 243128-37-2[1] |

| Molecular Formula | C₈H₆FNO[1] |

| Molecular Weight | 151.14 g/mol [1] |

| SMILES | COC1=C(C=CC(=C1)C#N)F[1] |

| InChI | InChI=1S/C8H6FNO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,1H3[1] |

| InChIKey | FOWHAPVFVBXMBK-UHFFFAOYSA-N[1] |

Physicochemical and Spectroscopic Data

This compound is typically a white to light-colored crystalline powder.[2] Key physicochemical and spectroscopic data are summarized below.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to light yellow to light orange powder to crystal | [2] |

| Melting Point | 108 - 111 °C | [2] |

| Purity (GC) | ≥ 98.0 % | [2] |

| Solubility | Soluble in Toluene | [2] |

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data not available in searched literature. |

| ¹³C NMR | Data not available in searched literature. |

| Mass Spectrometry | Predicted m/z: 152.05061 ([M+H]⁺), 174.03255 ([M+Na]⁺)[3] |

| Infrared (IR) | FTIR spectra available, indicating the presence of nitrile and aromatic functionalities.[1] |

| Raman Spectroscopy | Raman spectra available.[1] |

Experimental Protocols

Synthesis of this compound

A plausible and widely applicable method for the synthesis of this compound is the Sandmeyer reaction, starting from 4-Fluoro-3-methoxyaniline. This reaction provides a reliable pathway for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate.

Protocol: Sandmeyer Reaction for this compound

This protocol is based on the general principles of the Sandmeyer reaction.

Materials:

-

4-Fluoro-3-methoxyaniline

-

Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Ice

-

Water

-

Organic solvent for extraction (e.g., Toluene, Dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Diazotization:

-

Dissolve 4-Fluoro-3-methoxyaniline in an aqueous solution of hydrochloric or sulfuric acid, cooled to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (release of N₂ gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product into an organic solvent like toluene or dichloromethane.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

-

Synthesis of a Key Pharmaceutical Intermediate: 2-Amino-5-(4-fluoro-3-methoxyphenyl)pyridine

This compound is a precursor to 4-fluoro-3-methoxyphenylboronic acid, which is a critical reagent in the synthesis of advanced pharmaceutical intermediates. One such intermediate is 2-amino-5-(4-fluoro-3-methoxyphenyl)pyridine, a key component in the total synthesis of Gedatolisib. This is typically achieved via a Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of the aminopyridine intermediate from 4-fluoro-3-methoxyphenylboronic acid and 2-amino-5-bromopyridine.

Materials:

-

4-Fluoro-3-methoxyphenylboronic acid (synthesized from this compound via lithiation and reaction with a borate ester, followed by hydrolysis)

-

2-Amino-5-bromopyridine

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a suitable ligand like SPhos)[4]

-

Base (e.g., K₂CO₃, K₃PO₄)[4]

-

Solvent system (e.g., 1,4-Dioxane/water, Toluene/water)[4]

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup:

-

To a reaction vessel, add 2-amino-5-bromopyridine, 4-fluoro-3-methoxyphenylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) multiple times.

-

Add the degassed solvent system to the vessel.

-

-

Reaction Execution:

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-amino-5-(4-fluoro-3-methoxyphenyl)pyridine.

-

Application in Drug Development: Synthesis of Gedatolisib

This compound is a pivotal starting material in the synthesis of Gedatolisib (PKI-587), a potent and selective dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[6][7] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many human cancers.[6]

Table 4: Biological Activity of Gedatolisib (a downstream product of this compound)

| Target | IC₅₀ (nM) |

| PI3Kα | 0.4[7] |

| PI3Kγ | 5.4[7] |

| mTOR | 1.6[7] |

| PI3Kα (H1047R mutant) | 0.6[7] |

| PI3Kα (E545K mutant) | 0.6[7] |

The synthesis of Gedatolisib highlights the importance of this compound in constructing the core scaffolds of complex, biologically active molecules.

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow from 4-Fluoro-3-methoxyaniline to the key aminopyridine intermediate, a crucial step in the synthesis of Gedatolisib.

Caption: Synthetic workflow to a key Gedatolisib intermediate.

PI3K/Akt/mTOR Signaling Pathway

Gedatolisib, synthesized using derivatives of this compound, dually inhibits PI3K and mTOR. The simplified diagram below illustrates the central role of these kinases in the signaling cascade that promotes cell growth and survival.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Gedatolisib.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its strategic importance is underscored by its role in the synthesis of complex molecules like Gedatolisib, a potent dual PI3K/mTOR inhibitor. The synthetic routes described herein, particularly the Sandmeyer and Suzuki-Miyaura reactions, provide robust methods for incorporating this fluorinated scaffold into advanced pharmaceutical candidates. A thorough understanding of its properties and reactivity is essential for leveraging its full potential in the discovery and development of novel therapeutics.

References

- 1. This compound | C8H6FNO | CID 2737365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 243128-37-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. PubChemLite - this compound (C8H6FNO) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Gedatolisib - Wikipedia [en.wikipedia.org]

- 7. selleckchem.com [selleckchem.com]

Technical Guide: 4-Fluoro-3-methoxybenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Fluoro-3-methoxybenzonitrile is a fluorinated aromatic compound of significant interest in medicinal and agricultural chemistry. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a nitrile functionality, makes it a versatile synthetic intermediate for the development of complex, biologically active molecules. The presence of fluorine can enhance crucial pharmacological properties such as metabolic stability, lipophilicity, and binding affinity, making this compound a valuable building block in drug discovery. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in the development of therapeutic agents.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline powder.[1][2] Its core physicochemical properties are summarized in the table below, providing essential data for researchers in a laboratory setting.

| Property | Value | Reference |

| Molecular Weight | 151.14 g/mol | [3][4][5][6] |

| Molecular Formula | C₈H₆FNO | [3][4][5] |

| CAS Number | 243128-37-2 | [1][3][5] |

| Melting Point | 108 - 111 °C | [4] |

| Boiling Point | 96 - 98 °C (at 1.5 mmHg) | [5][6] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| Appearance | White to light yellow/orange powder/crystal | [1][4] |

| XLogP3 | 1.7 | [3][5] |

| InChI Key | FOWHAPVFVBXMBK-UHFFFAOYSA-N | [1][3] |

| SMILES | COC1=C(C=CC(=C1)C#N)F | [3] |

Applications in Research and Development

This compound serves as a critical intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical sectors.

-

Pharmaceutical Development : The compound is a key building block for novel therapeutic agents. The fluorine and methoxy groups are strategically used to modulate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. It is particularly valuable in the synthesis of anti-inflammatory and anti-cancer agents, where fine-tuning molecular properties is crucial for efficacy and safety.

-

Agrochemicals : In agriculture, this intermediate is used in the formulation of next-generation pesticides and herbicides. The incorporation of fluorine can lead to products with higher efficacy, greater stability, and more targeted activity against pests and diseases, contributing to improved crop protection solutions.[4]

-

Material Science : The unique electronic and steric properties conferred by its functional groups make it a candidate for the development of advanced materials, such as specialty polymers and coatings that require enhanced thermal stability and chemical resistance.

Experimental Protocols: Synthesis

The synthesis of this compound is commonly achieved via a Sandmeyer reaction, which converts an aromatic amine (aniline) into a nitrile via a diazonium salt intermediate. The following protocol is based on a procedure described for its synthesis from 4-fluoro-3-methoxyaniline.

Objective: To synthesize this compound from 4-fluoro-3-methoxyaniline.

Materials:

-

4-fluoro-3-methoxyaniline

-

Hydrobromic acid (48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Diazotization:

-

Dissolve the starting material, 4-fluoro-3-methoxyaniline, in 48% hydrobromic acid.

-

Cool the solution to a temperature between 0–5 °C using an ice bath.

-

Prepare a cold aqueous solution of sodium nitrite.

-

Add the sodium nitrite solution dropwise to the aniline solution while stirring vigorously. Maintain the temperature below 5 °C throughout the addition to form the diazonium salt.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

-

Slowly add the cold diazonium salt solution prepared in Step 1 to the cyanide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Extract the reaction mixture with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

-

Visualization of Synthetic Utility

As a versatile intermediate, this compound can be used in multi-step syntheses of complex pharmaceutical compounds. For example, it can be converted to 4-fluoro-3-hydroxybenzoic acid, a key intermediate in the synthesis of Acoramidis , a transthyretin stabilizer for treating amyloidosis. The following diagram illustrates this logical workflow.

Caption: Synthetic workflow from aniline to the drug candidate Acoramidis.

References

- 1. prepchem.com [prepchem.com]

- 2. WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 6. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 4-fluoro-3-methoxybenzonitrile, a valuable intermediate in the pharmaceutical and agrochemical industries. This document outlines the core synthetic methodology, presents quantitative data, and includes detailed experimental protocols.

Introduction

This compound is a substituted aromatic nitrile whose structural features make it a key building block in the synthesis of various biologically active molecules. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methoxy and nitrile groups offer versatile handles for further chemical transformations. This guide focuses on a robust and widely applicable synthetic route: the Sandmeyer reaction of 4-fluoro-3-methoxyaniline.

Core Synthesis Pathway: Sandmeyer Reaction

The most direct and commonly employed method for the synthesis of this compound is the Sandmeyer reaction. This well-established transformation involves two key steps:

-

Diazotization: The conversion of the primary aromatic amine, 4-fluoro-3-methoxyaniline, into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.

-

Cyanation: The subsequent displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt, typically copper(I) cyanide.

The overall transformation is depicted in the following workflow:

Quantitative Data

The following tables summarize the key physical and chemical properties of the starting material and the final product, along with typical reaction parameters and expected outcomes for the Sandmeyer cyanation reaction.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 4-Fluoro-3-methoxyaniline | C₇H₈FNO | 141.14 | Solid | 46-49 |

| This compound | C₈H₆FNO | 151.14 | White to light yellow crystalline powder | 108 - 111[1] |

Table 2: Reaction Parameters and Yields for Sandmeyer Cyanation

| Parameter | Value/Condition | Notes |

| Starting Material | 4-Fluoro-3-methoxyaniline | |

| Diazotization Reagents | Sodium nitrite, Hydrochloric acid | Nitrous acid is generated in situ. |

| Diazotization Temperature | 0 - 5 °C | Critical for the stability of the diazonium salt. |

| Cyanation Reagent | Copper(I) cyanide (CuCN) | |

| Reaction Solvent | Water, DMF (optional) | The diazonium salt is prepared in an aqueous medium. |

| Reaction Temperature | Room temperature to gentle heating (e.g., 50-60°C) | To facilitate the displacement of the diazonium group. |

| Typical Yield | 60-80% | Yields can vary based on reaction scale and purity of reagents. |

| Purity (by GC) | >98% | Typically achieved after purification.[1] |

Detailed Experimental Protocols

The following section provides a detailed, step-by-step experimental protocol for the synthesis of this compound via the Sandmeyer reaction.

Experimental Workflow Diagram

Step 1: Diazotization of 4-Fluoro-3-methoxyaniline

Materials:

-

4-Fluoro-3-methoxyaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled water

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of concentrated hydrochloric acid and water.

-

Add 4-fluoro-3-methoxyaniline to the acidic solution and stir until it is completely dissolved.

-

Cool the flask in an ice-salt bath to maintain the internal temperature between 0 and 5 °C.

-

In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cooled aniline solution over 30-45 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the 4-fluoro-3-methoxybenzenediazonium salt solution. Keep this solution cold for the next step.

Step 2: Sandmeyer Cyanation

Materials:

-

4-Fluoro-3-methoxybenzenediazonium salt solution (from Step 1)

-

Copper(I) Cyanide (CuCN)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a separate large beaker or flask, prepare a solution or suspension of copper(I) cyanide in water.

-

With vigorous stirring, slowly add the cold diazonium salt solution prepared in Step 1 to the copper(I) cyanide solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Gently heat the mixture, for example, in a water bath at 50-60 °C, until the evolution of nitrogen gas ceases. This indicates the completion of the reaction.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography on silica gel to yield the final product as a crystalline solid.

Conclusion

The Sandmeyer reaction of 4-fluoro-3-methoxyaniline provides a reliable and efficient pathway for the synthesis of this compound. Careful control of the reaction temperature during the diazotization step is crucial for achieving high yields and minimizing the formation of byproducts. The protocols and data presented in this guide offer a solid foundation for the laboratory-scale synthesis and further process development of this important chemical intermediate.

References

A Technical Guide to 4-Fluoro-3-methoxybenzonitrile: A Key Intermediate in Targeted Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-3-methoxybenzonitrile, a critical building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, and its pivotal role in the development of targeted therapeutics, with a specific focus on its application in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors.

Compound Identification and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] It is a substituted aromatic nitrile with a fluorine atom and a methoxy group, which impart unique electronic properties and reactivity, making it a valuable intermediate in organic synthesis.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 243128-37-2 | |

| Molecular Formula | C₈H₆FNO | |

| Molecular Weight | 151.14 g/mol | [1] |

| Appearance | White to pale reddish-yellow crystal/powder | |

| Melting Point | 58-62 °C | [4][5] |

| Purity | ≥ 98% (typical) | |

| InChI Key | FOWHAPVFVBXMBK-UHFFFAOYSA-N | |

| SMILES | COC1=C(C=CC(=C1)C#N)F | [1] |

Role in Drug Discovery: Synthesis of EGFR Inhibitors

This compound is a crucial intermediate in the synthesis of anilinoquinazoline-based tyrosine kinase inhibitors. A prime example is its application in the production of Gefitinib , a first-generation EGFR inhibitor used in the treatment of non-small cell lung cancer (NSCLC). The 3-methoxy and 4-fluoro substitutions on the benzonitrile ring are key structural features that contribute to the binding affinity and overall efficacy of the final drug molecule.

The development of such targeted therapies relies on the availability of high-purity intermediates like this compound to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

A common and effective method for the synthesis of aryl nitriles from anilines is the Sandmeyer reaction. This protocol outlines the conversion of 4-fluoro-3-methoxyaniline to the target compound.

Workflow Diagram: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Diazotization: 4-fluoro-3-methoxyaniline is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.[2]

-

Cyanation (Sandmeyer Reaction): In a separate flask, a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water is prepared and heated. The cold diazonium salt solution is then slowly added to the cyanide solution. The reaction is typically heated to promote the substitution of the diazonium group with a nitrile group.[2][6]

-

Work-up and Extraction: After the reaction is complete, the mixture is cooled and extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with water and brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield pure this compound.[6]

Application in Gefitinib Synthesis (Illustrative Steps)

The synthesized this compound serves as a precursor for constructing the quinazoline core of Gefitinib. While multiple patented routes exist, a representative pathway involves the following key transformations:

-

Nitration: Introduction of a nitro group ortho to the methoxy group.

-

Reduction: The nitro group is reduced to an amine.

-

Cyclization: The resulting diamine is cyclized, often with a formamide source, to form the quinazolinone ring system.

-

Chlorination: The hydroxyl group on the quinazolinone is converted to a chloro group, creating a reactive site.

-

Nucleophilic Aromatic Substitution (SNAr): The 4-chloroquinazoline intermediate is reacted with 3-chloro-4-fluoroaniline to form the core structure of Gefitinib.

-

Side Chain Attachment: The final morpholino propoxy side chain is attached to complete the synthesis of Gefitinib.

Biological Context: The EGFR Signaling Pathway

Gefitinib and other drugs derived from this compound intermediates are designed to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, when overactive, can lead to uncontrolled cell proliferation, a hallmark of cancer.

The pathway is initiated when a ligand, such as Epidermal Growth Factor (EGF), binds to the extracellular domain of EGFR. This triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated sites act as docking points for various adaptor proteins, which in turn activate downstream signaling cascades.

Diagram: Simplified EGFR Signaling Pathway and Inhibition by Gefitinib

Caption: Gefitinib competitively blocks ATP binding to the EGFR kinase domain, preventing phosphorylation and subsequent activation of downstream pro-survival pathways.

Key downstream pathways activated by EGFR include:

-

Ras-Raf-MAPK Pathway: Primarily regulates gene expression and cell proliferation.

-

PI3K-Akt Pathway: Plays a central role in promoting cell survival and inhibiting apoptosis (programmed cell death).

By inhibiting EGFR autophosphorylation, Gefitinib effectively blocks these downstream signals, leading to decreased cancer cell proliferation and survival.

Quantitative Data in Drug Efficacy

The utility of this compound as an intermediate is ultimately validated by the biological activity of the final drug. The efficacy of EGFR inhibitors is often quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the drug required to inhibit a specific biological process by 50%.

Table 2: In Vitro Efficacy of Selected EGFR/c-Met Inhibitors

| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) | Reference |

| TS-41 * | EGFRL858R | 68.1 | PC-9 | 2.76 | |

| c-Met | 0.26 | H1975 | 1.48 | ||

| A549-P | 1.95 |

TS-41 is a 4-(2-fluorophenoxy)-7-methoxyquinazoline derivative, demonstrating the potency of compounds synthesized from similar structural motifs.

In a clinical context, the efficacy of Gefitinib has been demonstrated in large-scale trials for patients with NSCLC.

Table 3: Clinical Response to Gefitinib in NSCLC

| Study | Patient Population | Treatment Line | Objective Response Rate | Median Overall Survival | Reference |

| IDEAL 1 | Previously Treated Advanced NSCLC | 2nd Line | 18.4% | 7.6 months | |

| IDEAL 2 | Previously Treated Advanced NSCLC | ≥ 2nd Line | 11.8% | 6.5 months |

These data underscore the therapeutic importance of developing targeted agents like Gefitinib, a process that begins with versatile and high-quality chemical intermediates such as this compound.

References

- 1. This compound | C8H6FNO | CID 2737365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Fluoro-3-methoxybenzaldehyde 97 128495-46-5 [sigmaaldrich.com]

- 5. 4-FLUORO-3-METHOXYBENZALDEHYDE CAS#: 128495-46-5 [m.chemicalbook.com]

- 6. prepchem.com [prepchem.com]

Spectroscopic Profile of 4-Fluoro-3-methoxybenzonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-Fluoro-3-methoxybenzonitrile (C₈H₆FNO), a key intermediate in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural and spectroscopic properties. While specific experimental spectral data is not broadly available in public databases, this guide outlines the expected spectral characteristics and provides detailed experimental protocols for acquiring such data.

Molecular Structure and Properties

This compound is a white to pale reddish-yellow crystalline powder. Key physical and chemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Molecular Formula | C₈H₆FNO | PubChem[2] |

| Molecular Weight | 151.14 g/mol | PubChem[2] |

| CAS Number | 243128-37-2 | PubChem[2] |

| Melting Point | 108 - 111 °C | Chem-Impex[1] |

| Boiling Point | 96 - 98 °C | Chem-Impex[1] |

| SMILES | COC1=C(C=CC(=C1)C#N)F | PubChem[2] |

| InChIKey | FOWHAPVFVBXMBK-UHFFFAOYSA-N | PubChem[2] |

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nitrile group and the electron-donating methoxy and fluoro substituents.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule, including the nitrile carbon, the aromatic carbons, and the methoxy carbon. The chemical shifts will be characteristic of their electronic environments.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. While a specific peak list is not available, PubChem confirms the existence of FTIR and ATR-IR spectra for this compound.[2]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| Methoxy C-H stretch | 2950 - 2850 |

| Nitrile (C≡N) stretch | ~2230 (strong, sharp) |

| Aromatic C=C stretch | 1600 - 1450 |

| C-O (ether) stretch | 1275 - 1200 |

| C-F stretch | 1200 - 1000 |

Mass Spectrometry (MS)

While experimental mass spectra are not publicly available, predicted mass-to-charge ratios (m/z) for various adducts have been calculated.[3] The molecular ion peak ([M]⁺) would be expected at approximately m/z 151.

| Adduct | Predicted m/z |

| [M+H]⁺ | 152.05061 |

| [M+Na]⁺ | 174.03255 |

| [M-H]⁻ | 150.03605 |

| [M]⁺ | 151.04278 |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining NMR spectra of aromatic nitriles involves the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Employ a standard 90° pulse sequence.

-

Set the acquisition time to 2-3 seconds.

-

Use a relaxation delay of 1-2 seconds.

-

Average 16 to 64 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon.

-

Due to the low natural abundance of ¹³C, increase the number of scans significantly (e.g., 1024 or more).

-

Set a relaxation delay of 2-5 seconds to ensure full relaxation of the carbon nuclei.

-

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a common technique for determining the molecular weight and fragmentation pattern of volatile organic compounds.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Spectrum Generation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

To aid in the understanding of the molecular structure and the relationships between the different analytical techniques, the following diagrams are provided.

References

Navigating the Solubility of 4-Fluoro-3-methoxybenzonitrile in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluoro-3-methoxybenzonitrile, a key building block in the synthesis of pharmaceuticals and agrochemicals. Aimed at researchers, scientists, and professionals in drug development, this document outlines the compound's physicochemical properties, offers a qualitative solubility profile based on established chemical principles, and provides a detailed experimental protocol for determining precise solubility data. The absence of publicly available quantitative solubility data for this compound necessitates a predictive and methodological approach for laboratory applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in various solvent systems.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆FNO | [1][2] |

| Molecular Weight | 151.14 g/mol | [1][2] |

| Melting Point | 108 - 111 °C | [2] |

| Boiling Point | 96 - 98 °C | [2] |

| Appearance | White to light yellow to light orange powder/crystal | [2] |

| CAS Number | 243128-37-2 | [1][2] |

Qualitative Solubility Profile

In the absence of explicit quantitative data, a qualitative assessment of solubility can be inferred from the structural features of this compound. The molecule possesses a polar nitrile group (-CN), a moderately polar methoxy group (-OCH₃), and an electronegative fluorine atom (-F) attached to an aromatic benzene ring. This combination of polar and nonpolar moieties suggests a nuanced solubility profile.

The principle of "like dissolves like" provides a foundational basis for predicting solubility. Solvents with polarity and hydrogen bonding capabilities similar to the solute are generally more effective.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | The polar nitrile and methoxy groups can interact favorably with the polar aprotic nature of these solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | The polarity of these solvents is well-suited to dissolve molecules with a mix of polar and nonpolar characteristics. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately Soluble | These solvents have some polar character but are less polar than ketones or amides, likely resulting in moderate solubility. |

| Alcohols | Methanol, Ethanol | Sparingly to Moderately Soluble | The hydroxyl group can engage in hydrogen bonding, but the overall nonpolar character of the benzonitrile ring may limit high solubility. |

| Aromatic | Toluene, Benzene | Sparingly to Moderately Soluble | The aromatic ring of the solvent can engage in π-π stacking with the benzene ring of the solute. The overall polarity difference may limit high solubility. |

| Nonpolar Aliphatic | Hexane, Heptane | Sparingly Soluble to Insoluble | The significant difference in polarity between the polar functional groups of the solute and the nonpolar solvent will likely result in poor solubility. |

One supplier notes that this compound is soluble in toluene[3]. It is also mentioned that the presence of fluorine and methoxy substituents is thought to enhance reactivity and solubility[2].

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a general method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions :

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration :

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sampling and Filtration :

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis :

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a suitable analytical method (e.g., HPLC or GC) to generate a calibration curve.

-

Analyze the filtered supernatant from the saturated solution under the same analytical conditions.

-

-

Calculation of Solubility :

-

Using the calibration curve, determine the concentration of this compound in the saturated solution.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Logical Framework for Solvent Selection

The choice of an appropriate solvent is critical for various applications, from chemical synthesis to formulation. The following diagram presents a logical decision-making process for solvent selection based on solubility considerations.

References

4-Fluoro-3-methoxybenzonitrile: A Comprehensive Safety and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-Fluoro-3-methoxybenzonitrile is presented in Table 1. This data is essential for understanding the compound's behavior and for implementing appropriate safety measures in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₈H₆FNO | [1][2] |

| Molecular Weight | 151.14 g/mol | [1][2] |

| CAS Number | 243128-37-2 | [1][2] |

| Appearance | White to light yellow to light orange powder/crystal | [2] |

| Melting Point | 108 - 111 °C | [2] |

| Boiling Point | 96 - 98 °C at 1.5 mmHg | [3] |

| Solubility | Soluble in Toluene |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the framework for its hazard communication.

GHS Classification

The GHS classification for this compound indicates significant acute toxicity and irritation potential.[1]

-

Acute Toxicity, Oral: Category 3 (Toxic if swallowed) or Category 4 (Harmful if swallowed)[1]

-

Acute Toxicity, Dermal: Category 3 (Toxic in contact with skin) or Category 4 (Harmful in contact with skin)[1]

-

Acute Toxicity, Inhalation: Category 3 (Toxic if inhaled) or Category 4 (Harmful if inhaled)[1][4]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)

Hazard Statements (H-Statements)

-

H301/H302: Toxic/Harmful if swallowed[1]

-

H311/H312: Toxic/Harmful in contact with skin[1]

-

H331/H332: Toxic/Harmful if inhaled[4]

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

Precautionary Statements (P-Statements)

A comprehensive list of precautionary statements for safe handling, storage, and disposal is provided in various safety data sheets. Key recommendations include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data

Specific quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median lethal concentration) for this compound are not publicly available. The GHS classifications suggest the following approximate ranges for acute toxicity:

| Endpoint | GHS Category 3 (Toxic) | GHS Category 4 (Harmful) |

| Acute Oral LD50 (rat) | > 50 to ≤ 300 mg/kg body weight | > 300 to ≤ 2000 mg/kg body weight |

| Acute Dermal LD50 (rat or rabbit) | > 200 to ≤ 1000 mg/kg body weight | > 1000 to ≤ 2000 mg/kg body weight |

| Acute Inhalation LC50 (rat, 4h, dusts/mists) | > 0.5 to ≤ 1.0 mg/L | > 1.0 to ≤ 5.0 mg/L |

Note: These values are indicative of the GHS categories and are not specific experimental data for this compound.

Experimental Protocols for Safety Assessment

The following sections detail standardized experimental protocols based on OECD guidelines for assessing the acute toxicity and irritation potential of a chemical such as this compound.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)

This method is a sequential test that allows for the estimation of the LD50 with a reduced number of animals.

Methodology:

-

Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.

-

Housing and Fasting: Animals are caged individually and fasted overnight before dosing. Water is available ad libitum.

-

Dose Administration: The test substance is administered orally by gavage in a suitable vehicle. The volume administered should be minimized.

-

Sequential Dosing: A single animal is dosed at a time. The first animal is dosed at a level just below the best estimate of the LD50. If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. The interval between dosing animals is typically 48 hours.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test determines the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

-

Test Animals: Albino rabbits are typically used.

-

Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Application: 0.5 g of the test substance (moistened with a small amount of water if solid) is applied to a small area (approx. 6 cm²) of skin and covered with a gauze patch and non-irritating tape.

-

Exposure: The exposure duration is 4 hours.

-

Observation: After exposure, the patch is removed, and the skin is gently cleansed. Skin reactions (erythema and edema) are graded at 1, 24, 48, and 72 hours after patch removal. Observations continue for 14 days if reactions persist.

-

Scoring: The Draize scoring system is used to evaluate the severity of skin reactions.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test assesses the potential of a substance to produce reversible or irreversible changes in the eye.

Methodology:

-

Test Animals: Albino rabbits are used.

-

Application: A single dose of 0.1 mL (liquid) or 0.1 g (solid) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined and scored for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation. Observations may continue for up to 21 days if effects persist.

-

Scoring: The Draize scoring system is used to evaluate the severity of eye irritation.

Proposed Mechanism of Toxicity

The toxicity of this compound is likely influenced by its benzonitrile structure. While some nitriles can release cyanide in vivo, studies on benzonitrile itself suggest that it is not metabolized to cyanide.[6] Instead, the primary metabolic pathway for benzonitriles is aromatic hydroxylation.[6][7]

The proposed metabolic pathway for this compound involves enzymatic modification of the benzene ring, rather than direct action of the nitrile group. The presence of the fluoro and methoxy groups will influence the position of hydroxylation. The resulting hydroxylated metabolites can then be conjugated and excreted. The toxicity observed may be due to the parent compound or its metabolites interfering with cellular processes.

Safe Handling and Storage

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid creating dust.

-

Do not eat, drink, or smoke in the work area.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.[4]

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.

-

If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Conclusion

This compound is a hazardous chemical with significant acute toxicity and irritation potential. While specific quantitative toxicological data is lacking, the available information necessitates stringent safety precautions during handling and storage. The provided standardized experimental protocols offer a framework for generating the necessary safety data for this and similar compounds. The proposed metabolic pathway suggests that toxicity may arise from the parent compound or its hydroxylated metabolites rather than cyanide release. Further research is warranted to fully elucidate the toxicological profile of this compound.

References

- 1. This compound | C8H6FNO | CID 2737365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Acrylonitrile - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. synquestlabs.com [synquestlabs.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. In vitro metabolism of aromatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Fluoro-3-methoxybenzonitrile for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-3-methoxybenzonitrile, a key building block in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals involved in drug development and other advanced chemical synthesis.

Introduction

This compound is a substituted aromatic nitrile with the chemical formula C₈H₆FNO. Its strategic combination of a fluorine atom, a methoxy group, and a nitrile functional group makes it a versatile intermediate in organic synthesis. The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, which is a desirable characteristic in drug design. The nitrile group offers a wide range of chemical transformations, serving as a precursor for amines, carboxylic acids, and various heterocyclic systems. This compound is particularly noted for its role as an intermediate in the synthesis of kinase inhibitors and other biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various commercial suppliers and chemical databases.

| Property | Value |

| CAS Number | 243128-37-2 |

| Molecular Formula | C₈H₆FNO |

| Molecular Weight | 151.14 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 108-111 °C[1] |

| Boiling Point | 96-98 °C at 1.5 mmHg |

| Purity | ≥ 98% (GC)[1] |

| InChI Key | FOWHAPVFVBXMBK-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1)C#N)F |

Commercial Suppliers

This compound is commercially available from a number of chemical suppliers. The following table lists some of the prominent suppliers. It is recommended to request a certificate of analysis from the supplier to ensure the purity and quality of the compound.

| Supplier | Location |

| Conier Chem&Pharma Limited | China |

| TCI America | USA |

| Chem-Impex | USA |

| Lab Pro Inc. | USA |

| Sigma-Aldrich | USA |

Synthesis

A common and effective method for the synthesis of this compound is the Sandmeyer reaction, starting from 4-Fluoro-3-methoxyaniline. This multi-step process involves the diazotization of the primary aromatic amine followed by a cyanide substitution.

Experimental Protocol: Synthesis via Sandmeyer Reaction

Materials:

-

4-Fluoro-3-methoxyaniline

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-Fluoro-3-methoxyaniline in a solution of hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

-

Cool this solution to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the cyanide solution, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure crystalline solid.

-

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block for the synthesis of a variety of biologically active compounds.

Pharmaceutical Applications

This compound is a key intermediate in the synthesis of targeted cancer therapies, particularly kinase inhibitors. For instance, it is utilized in the synthesis of analogues of Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[2][3] The unique substitution pattern of this compound allows for the construction of the core structures of these inhibitors.

Agrochemical Applications

In the agrochemical industry, this intermediate is used in the development of novel pesticides and herbicides. The incorporation of the fluoromethoxybenzonitrile moiety can lead to compounds with enhanced efficacy and selectivity.